molecular formula C19H27N3O B2532638 N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide CAS No. 1797292-74-0

N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide

Cat. No.: B2532638
CAS No.: 1797292-74-0
M. Wt: 313.445
InChI Key: FLVWVJVQLZSDSF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a piperazine ring substituted with a prop-2-yn-1-yl group and a butanamide chain attached to a 2,6-dimethylphenyl group. Compounds with such structures are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a prop-2-yn-1-yl group using an alkylation reaction.

    Amide Bond Formation: The substituted piperazine is then reacted with 2,6-dimethylphenylbutanoyl chloride to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Using it as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide: can be compared with other amides and piperazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique pharmacological properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(4-prop-2-ynylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-4-10-21-12-14-22(15-13-21)11-6-9-18(23)20-19-16(2)7-5-8-17(19)3/h1,5,7-8H,6,9-15H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVWVJVQLZSDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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